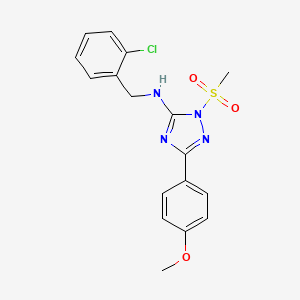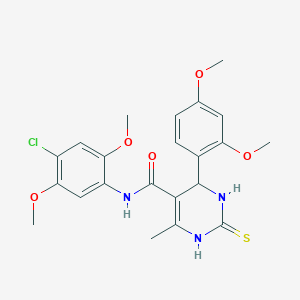![molecular formula C16H21BrN2S B4194786 1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine](/img/structure/B4194786.png)
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine
Übersicht
Beschreibung
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine, also known as BCTP, is a chemical compound that has been widely used in scientific research. BCTP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays an important role in regulating synaptic transmission in the central nervous system.
Wirkmechanismus
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine acts as a selective antagonist of mGluR5 by binding to the receptor and preventing its activation by glutamate. mGluR5 is widely expressed in the central nervous system and plays an important role in regulating synaptic transmission and plasticity. By blocking mGluR5, 1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine can modulate various physiological and pathological processes that involve glutamatergic neurotransmission.
Biochemical and Physiological Effects:
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine has been shown to modulate various biochemical and physiological processes that involve mGluR5. For example, 1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine has been shown to reduce cocaine self-administration in rats, suggesting a potential role in drug addiction treatment. 1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine has also been shown to reduce anxiety-like behavior in mice, suggesting a potential role in anxiety disorders. 1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease, suggesting a potential role in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for specific modulation of glutamatergic neurotransmission. 1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine is also relatively stable and can be used in in vitro and in vivo experiments. However, there are also some limitations to the use of 1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine. It has low solubility in water, which can make it difficult to use in some experimental setups. 1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine can also have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine in scientific research. One direction is to further investigate the role of mGluR5 in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. 1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine has shown promising results in animal models of Alzheimer's disease, and further research could lead to the development of new treatments for these diseases. Another direction is to investigate the role of mGluR5 in other psychiatric disorders such as schizophrenia and bipolar disorder. 1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine has been shown to modulate anxiety-like behavior in mice, and further research could lead to the development of new treatments for these disorders. Finally, there is a need to develop new and more potent mGluR5 antagonists that can be used in clinical trials. 1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine has shown promising results in preclinical studies, but more research is needed to determine its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes. For example, 1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine has been used to investigate the involvement of mGluR5 in drug addiction, anxiety, depression, and neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. 1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine has also been used to study the role of mGluR5 in synaptic plasticity and learning and memory.
Eigenschaften
IUPAC Name |
(3-bromo-4-pyrrolidin-1-ylphenyl)-piperidin-1-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2S/c17-14-12-13(16(20)19-10-2-1-3-11-19)6-7-15(14)18-8-4-5-9-18/h6-7,12H,1-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMFOCXCKLBLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC(=C(C=C2)N3CCCC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-Bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide](/img/structure/B4194724.png)
![3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4194729.png)

![2-{[5-(1-ethyl-1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4194746.png)
![2-nitro-N-(tetrahydro-2-furanylmethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B4194752.png)
![9-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4194756.png)
![3-[(5-bromo-2-thienyl)sulfonyl]-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4194757.png)
![N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-thiophenecarboxamide](/img/structure/B4194763.png)
![9-[2-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4194773.png)

![1-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4194782.png)

![5,6-dimethyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4194804.png)
![4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4194811.png)